

Technical Guide: 2-Amino-5-nitropyridine Molecular Architecture & Application[1]

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Compound of Interest

Compound Name: 2-Amino-5-nitropyridine

CAS No.: 4214-76-0

Cat. No.: B018323

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Part 1: Executive Summary — The "Push-Pull" Scaffold

2-Amino-5-nitropyridine (2A5NP) is not merely a pyridine derivative; it is a prototypical "push-pull" conjugated system.[1] Its utility in drug discovery and materials science stems directly from the electronic tension between the electron-donating amino group (

) at position 2 and the strong electron-withdrawing nitro group (

) at position 5.[1]

For the medicinal chemist, this molecule is a high-value scaffold.[1][2][3] It serves as the gateway to 2,5-diaminopyridines, which are critical precursors for imidazopyridine-based kinase inhibitors and fluoroquinolone antibiotics.[1] For the materials scientist, its non-centrosymmetric crystal packing and high molecular hyperpolarizability make it a candidate for non-linear optical (NLO) applications.[1]

This guide moves beyond basic properties to explore the structural causality of its reactivity, optimized synthesis protocols, and its role as a pharmacophore building block.[1]

Part 2: Molecular Architecture & Crystallography[1]

Electronic Structure: The Dipole Driver

The reactivity of 2A5NP is dictated by its resonance structures.[1] The amino group "pushes" electron density into the ring, while the nitro group "pulls" it.

- Consequence 1 (Basicity): The ring nitrogen is significantly less basic ($pK_a \sim 2$.[1]8) than unsubstituted 2-aminopyridine ($pK_a \sim 6$.[1]86) because the lone pair is delocalized into the nitro group.[1]
- Consequence 2 (Nucleophilicity): The exocyclic amino nitrogen retains nucleophilic character but is attenuated, requiring stronger electrophiles for functionalization compared to standard anilines.[1]

Crystallographic Packing: The Motif

In the solid state, 2A5NP exhibits a planar conformation which maximizes

-conjugation.[1]

- Hydrogen Bonding: It forms extensive intermolecular hydrogen bond networks.[1] The amino protons act as donors to the nitro oxygen atoms and the ring nitrogen of adjacent molecules.
- The Motif: Crystallographic analysis reveals a specific supramolecular synthon.[1][4] This creates rigid, hydrogen-bonded sheets that result in high melting points ($\sim 188^\circ\text{C}$) and low solubility in non-polar solvents.[1]

Expert Insight: When designing co-crystals for solubility enhancement, target the ring nitrogen with strong hydrogen bond donors (like carboxylic acids), as the amino group is already engaged in self-association.

Part 3: Synthetic Engineering & Process Optimization[1]

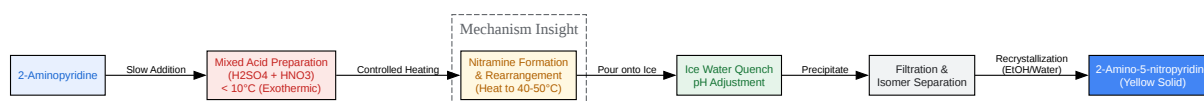
The Nitration Mechanism (The "Nitramine Rearrangement")

Direct nitration of 2-aminopyridine is not a simple electrophilic aromatic substitution.[1]

- Protonation: In mixed acid (), the ring nitrogen is protonated, deactivating the ring.[1]
- Nitramine Formation: The nitronium ion () attacks the exocyclic amine first, forming a nitramine intermediate.[1]
- Rearrangement: Under acid catalysis and heat, the nitro group migrates from the amine nitrogen to the carbon ring (positions 3 and 5).[1] Position 5 is thermodynamically favored due to less steric hindrance and better conjugation.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the critical process control points to maximize the 5-nitro isomer over the 3-nitro impurity.



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Caption: Optimized synthesis workflow highlighting the temperature-dependent rearrangement step essential for isomeric purity.

Part 4: Reactivity Profile in Drug Discovery

2A5NP is rarely the final drug; it is the scaffold.[1] Its primary utility lies in its reduction to 2,5-diaminopyridine, a highly unstable intermediate that must be trapped immediately to form heterocycles.[1]

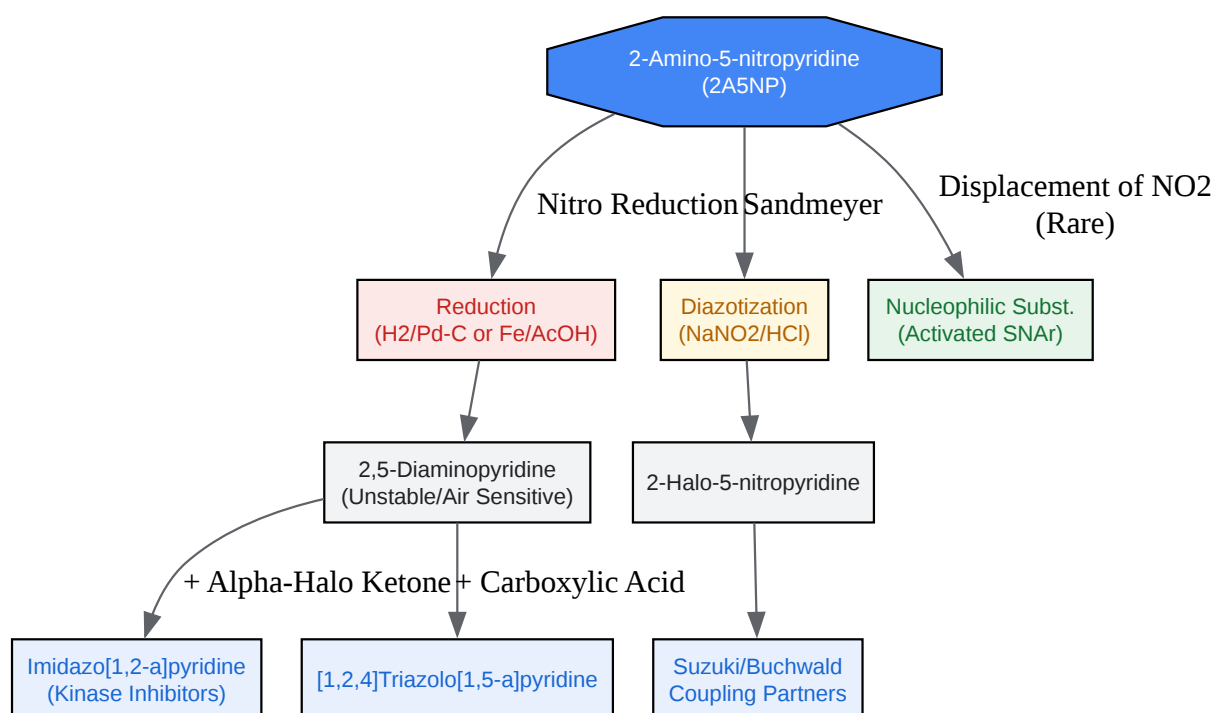
The "Trap-and-Cyclize" Strategy

Because 2,5-diaminopyridine oxidizes rapidly in air (turning black), researchers must employ a "one-pot" reduction-cyclization strategy.[1]

Common Pathways:

- Imidazo[1,2-a]pyridines: Reaction with -haloketones.[1] Key scaffold for kinase inhibitors (e.g., targeting PI3K or CDK).[1]
- Triazolo[1,5-a]pyridines: Reaction with nitriles or anhydrides.[1]

Visualization: The Reactivity Tree



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Caption: Reactivity map demonstrating the conversion of 2A5NP into high-value pharmaceutical heterocycles.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-Amino-5-nitropyridine

Note: This protocol relies on the nitramine rearrangement mechanism.[1]

Reagents:

- 2-Aminopyridine (18.8 g, 0.2 mol)[1][5]
- Conc. Sulfuric Acid (, 98%)
- Fuming Nitric Acid () [1]

Step-by-Step Methodology:

- Preparation: Charge a 3-neck round-bottom flask with 80 mL of conc. . Cool to 0–5°C using an ice-salt bath.[1]
- Addition: Add 2-aminopyridine in small portions. Caution: Exothermic.[1] Ensure internal temperature stays <10°C.[1]
- Nitration: Add fuming (12 mL) dropwise over 30 minutes, maintaining <10°C.
- Rearrangement (Critical Step): Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 45–50°C for 2 hours. This thermal step drives the nitro group from the amine nitrogen to the C-5 position.[1]
- Quench: Pour the reaction mixture slowly onto 300 g of crushed ice.
- Neutralization: Adjust pH to ~8 using ammonium hydroxide (). The product will precipitate as a yellow solid.[1][6]

- Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove the minor 3-nitro isomer (which is more soluble in ethanol).[1]

Validation Criteria:

- Appearance: Bright yellow needles.[1]
- Melting Point: 186–188°C.[1]
- ¹H NMR (DMSO-d₆):
8.86 (d, 1H, H-6), 8.05 (dd, 1H, H-4), 6.48 (d, 1H, H-3).[1]

Data Summary Table

Property	Value	Context for Researcher
Molecular Formula		MW: 139.11 g/mol
Melting Point	186–188°C	High MP indicates strong intermolecular H-bonding.[1]
pKa (Conj. Acid)	2.82	Weak base; requires strong acids for protonation.[1]
Dipole Moment	~5.8 D	Strong push-pull character; high polarity solvent required. [1]
UV-Vis ()	~365 nm	Yellow color; useful for tracking reaction progress.[1]
Solubility	DMSO, DMF, Hot EtOH	Poor solubility in water and DCM.

Part 6: Safety & Handling (E-E-A-T)[1]

As a Senior Application Scientist, I must emphasize the energetic potential of this compound.

- **Thermal Stability:** While 2A5NP is stable at room temperature, nitro-pyridines can decompose violently at high temperatures (>250°C).[1] Do not distill residues to dryness.[1]
- **Skin Sensitization:** It is a known irritant and potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]
- **Incompatibility:** Avoid contact with strong reducing agents (hydrazine, metal hydrides) outside of controlled reaction vessels, as this can generate substantial heat and pressure.[1]

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